molecular formula C24H22N2O3S B2696022 (3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 893315-33-8

(3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2696022
CAS No.: 893315-33-8
M. Wt: 418.51
InChI Key: NQSXHOZXCHCREG-XQNSMLJCSA-N
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Description

(3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Synthesis

Researchers have explored multicomponent reactions involving related compounds, focusing on their synthesis and the discovery of new reaction pathways. For example, the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides from a similar backbone demonstrates the versatility of these compounds in creating diverse chemical structures. This process involves three-component interactions, revealing insights into reaction selectivity and mechanism adjustments to favor the formation of targeted compounds (Lega et al., 2016).

Biological Activity

Some derivatives of similar structures have been synthesized and evaluated for biological activities. Although the direct biological activity of "(E)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide" may not be specified, related compounds have shown moderate insecticidal activity, suggesting potential for further exploration in bioactive compound development (Li et al., 2013).

Dye and Pigment Synthesis

Compounds with benzo[b]thiophene structures have been utilized in the synthesis of dyes and pigments, indicating their utility in coloristic applications. The creation of styryl disperse dyes and novel annelated 2-aminothiophene-based azo dyes highlights the role of these compounds in developing new materials with specific dyeing properties (Bhatti & Seshadri, 2004).

Molecular Structure Analysis

The investigation into the molecular structure of derivatives provides fundamental insights into the chemical and physical properties of these compounds. X-ray diffraction and NMR analyses are commonly employed to elucidate the configuration, conformations, and overall structural details, which are crucial for understanding their reactivity and potential applications (Shemchuk et al., 2014).

Photochromic Properties

The study of photochromic properties in benzo[b]thiophene-1,1-dioxide-based diarylethenes, including derivatives with structural similarities, showcases the potential for applications in smart materials and optical storage. The effect of various substituents on the absorption and photochromic behavior of these compounds provides valuable information for designing materials with desired optical properties (Chen et al., 2015).

Properties

IUPAC Name

(3E)-1-benzyl-3-[(2-ethylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-2-19-12-6-8-14-21(19)25-16-23-24(27)20-13-7-9-15-22(20)26(30(23,28)29)17-18-10-4-3-5-11-18/h3-16,25H,2,17H2,1H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSXHOZXCHCREG-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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